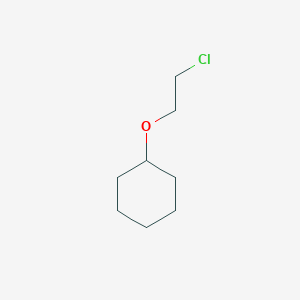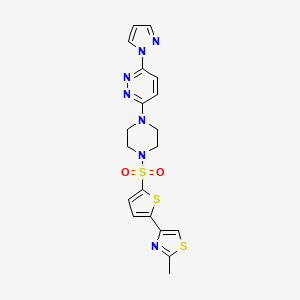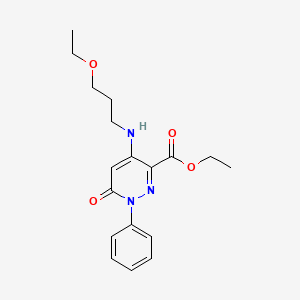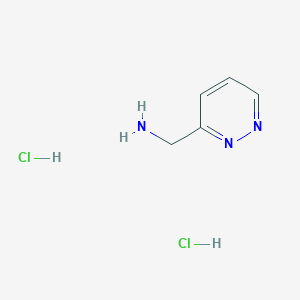
2-Chloroethoxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloroethoxycyclohexane, also known as benzene, is a commonly used organic solvent in scientific research. It is a colorless liquid with a sweet odor and is highly flammable. This chemical compound is widely used in various scientific applications, including organic synthesis, chromatography, and as a solvent for various organic compounds.
Scientific Research Applications
Cycloaddition Reactions
2-Chloroethoxycyclohexane has been studied for its reactivity in cycloaddition reactions. It demonstrates significant potential in the construction of terpenoid frameworks, undergoing smooth cycloadditions with various dienes. This reactivity has implications in the synthesis of complex organic structures (Spitzner et al., 1987).
Chelate-forming Properties
This compound also shows interesting chelate-forming properties. When treated with metal ions like Cu(II), Co(II), Ni(II), and Pd(II), it forms stable complexes. This characteristic is significant for chemical studies involving metal coordination and could have applications in catalysis and material sciences (Kobayashi & Wakamatsu, 1973).
Organometallic Chemistry
In organometallic chemistry, derivatives of this compound, like 2-chloro- and 2-bromo-1,1,3-trimethyl-1-silacyclohexene-2, have been prepared and studied for their potential as precursors in the synthesis of sila-β-ionone and other silicon-containing organic compounds. These studies contribute to the development of new organosilicon compounds with potential applications in various industries (Münstedt et al., 1984).
Catalytic Applications
The compound's derivatives have been used in palladium-catalyzed cyclization reactions. This has implications in synthesizing complex organic structures, like 2-anilinohydroisoindoline-1,3-diones, which could be beneficial in pharmaceutical and synthetic organic chemistry (Yoon & Cho, 2015).
Thermokinetic and Environmental Studies
This compound and its related compounds have been the subject of thermokinetic and environmental fate studies. These studies are crucial in understanding the environmental impact and degradation processes of these compounds, which is essential for their safe and responsible use in various applications (Laiwang et al., 2018).
Properties
IUPAC Name |
2-chloroethoxycyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZWMCQGQWBCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-cyano-N-(4-methoxyphenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2437315.png)
![2-benzamido-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2437317.png)
![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2437318.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2437319.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-1-yl)acetamide](/img/structure/B2437320.png)
![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2437321.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2437322.png)

![N-(2-fluorophenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2437325.png)
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2437328.png)
![N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2437329.png)



